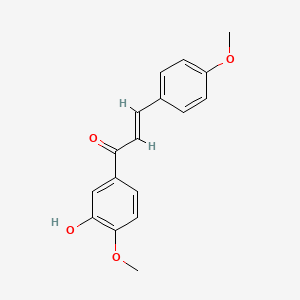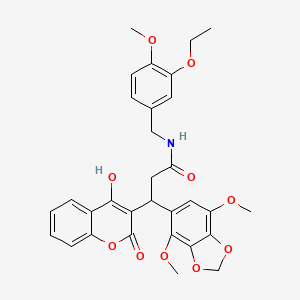![molecular formula C19H12Cl2O5 B11050167 methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11050167.png)
methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-ジクロロフェニル)-4-オキソ-2,3-ジヒドロ-4H-フロ[3,2-c]クロメン-2-カルボン酸メチルは、ユニークな構造的特徴と様々な科学分野における潜在的な用途で知られている複雑な有機化合物です。この化合物は、様々な生物活性と合成的多様性で知られているフロクロメン類に属しています。
準備方法
合成経路と反応条件
3-(3,4-ジクロロフェニル)-4-オキソ-2,3-ジヒドロ-4H-フロ[3,2-c]クロメン-2-カルボン酸メチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、環化反応によるフロクロメンコアの調製から始まります。続いて、フリーデル・クラフツアシル化反応により3,4-ジクロロフェニル基を導入します。最後の段階では、エステル化によりメチルエステルが形成されます。
工業的生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産用に最適化されています。これには、反応効率と収率を向上させるための連続式反応器の使用が含まれます。さらに、工業規格を満たすために、リサイクル可能で環境に優しい触媒と溶媒の使用が重視されています。
化学反応の分析
反応の種類
3-(3,4-ジクロロフェニル)-4-オキソ-2,3-ジヒドロ-4H-フロ[3,2-c]クロメン-2-カルボン酸メチルは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、酸化されて追加の官能基を導入したり、既存の官能基を変えたりすることができます。
還元: 還元反応は、カルボニル基をアルコールに変換するために使用することができます。
置換: 3,4-ジクロロフェニル基のハロゲン原子は、他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が通常使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で塩素原子を置換するために使用することができます。
主な生成物
これらの反応の主な生成物は、使用した特定の条件や試薬によって異なります。例えば、酸化はカルボン酸またはケトンを生じることがありますが、還元は通常アルコールを生じます。
科学研究における用途
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究において、3-(3,4-ジクロロフェニル)-4-オキソ-2,3-ジヒドロ-4H-フロ[3,2-c]クロメン-2-カルボン酸メチルは、その潜在的な生物活性について研究されています。 類似の構造を持つ化合物は、抗炎症作用、抗菌作用、抗がん作用を示しています .
医学
この化合物は、その潜在的な治療用途について調査されています。生物学的標的に対する相互作用能力は、特に特定の経路のモジュレーションが必要な疾患の治療における創薬候補となっています。
産業
産業部門では、この化合物は、その化学的安定性と反応性のために、ポリマーやコーティングなどの新しい材料の開発に使用することができます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is studied for its potential biological activities. Compounds with similar structures have shown anti-inflammatory, antimicrobial, and anticancer properties .
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
3-(3,4-ジクロロフェニル)-4-オキソ-2,3-ジヒドロ-4H-フロ[3,2-c]クロメン-2-カルボン酸メチルが効果を発揮するメカニズムは、特定の分子標的との相互作用を伴います。これらの標的には、重要な生物学的経路に関与する酵素、受容体、またはその他のタンパク質が含まれる可能性があります。この化合物の構造により、これらの標的に結合し、その活性を調節することができ、望ましい生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
3-(3,4-ジクロロフェニル)-4-オキソ-2,3-ジヒドロ-4H-ピラノ[3,2-c]クロメン-2-カルボン酸メチル: 構造は似ていますが、フロ環の代わりにピラノ環があります。
3-(3,4-ジクロロフェニル)-4-オキソ-2,3-ジヒドロ-4H-チエノ[3,2-c]クロメン-2-カルボン酸メチル: チエノ環を含み、異なる電子特性を有しています。
独自性
3-(3,4-ジクロロフェニル)-4-オキソ-2,3-ジヒドロ-4H-フロ[3,2-c]クロメン-2-カルボン酸メチルは、フロクロメンコアが独特の化学的および生物学的特性をもたらすため、ユニークです。この独自性は、様々な科学分野における研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-pyrano[3,2-c]chromene-2-carboxylate: Similar in structure but with a pyrano ring instead of a furo ring.
Methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-thieno[3,2-c]chromene-2-carboxylate: Contains a thieno ring, offering different electronic properties.
Uniqueness
Methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is unique due to its furochromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
特性
分子式 |
C19H12Cl2O5 |
|---|---|
分子量 |
391.2 g/mol |
IUPAC名 |
methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C19H12Cl2O5/c1-24-19(23)17-14(9-6-7-11(20)12(21)8-9)15-16(26-17)10-4-2-3-5-13(10)25-18(15)22/h2-8,14,17H,1H3 |
InChIキー |
RXLHSZGVKOUQPB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11050088.png)
![3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11050098.png)

![2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11050107.png)
![4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11050117.png)
![2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11050123.png)
![1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050150.png)

![6-(5-Bromo-2-fluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050153.png)
![1,2-bis(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11050157.png)
![5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11050158.png)
![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050175.png)
![1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050181.png)
![7-(4-hydroxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050187.png)
